molecular formula C10H5N3O2S3 B12042439 JNK Inhibitor XI CAS No. 2207-44-5

JNK Inhibitor XI

Cat. No.: B12042439
CAS No.: 2207-44-5
M. Wt: 295.4 g/mol
InChI Key: UHBFMJAKLZGVDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JNK Inhibitor XI (CAS: 312917-14-9) is a small-molecule inhibitor targeting c-Jun N-terminal kinases (JNKs), which are critical regulators of stress responses, apoptosis, and inflammation. These compounds typically exhibit competitive ATP-binding site inhibition, though their selectivity and pharmacokinetic (PK) profiles vary significantly across structural classes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JNK Inhibitor XI involves several steps, starting with the preparation of the core benzothiazole structure. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The synthesis begins with the reaction of 2-aminothiophenol with carbon disulfide and potassium hydroxide to form 2-mercaptobenzothiazole.

    Nitration: The benzothiazole core is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.

    Thioether Formation: The final step involves the reaction of the nitrated benzothiazole with 2-chlorothiazole in the presence of a base such as sodium hydride to form the thioether linkage, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for nitration and thioether formation, which allows for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

BI-78D3: A JIP1 Mimic as a JNK Inhibitor

Key Reaction Pathways :

  • Synthesis : BI-78D3 is a small-molecule mimic of the JIP1 scaffold, designed to compete with JNK substrates via a substrate-competitive mechanism .

  • Binding Mode :

    • Benzodioxan Moiety : Occupies a region analogous to conserved leucines in pepJIP1.

    • Triazole and Thiazole : Form hydrogen bonds with JNK1 R127 and C162 .

SAR and Biological Activity :

MoleculeIC50 (JNK1 Kinase Assay)Key Structural Feature
BI-78D3*280 nMBenzodioxan + triazole
BI-83C93.1 µMBenzodioxan removed
BI-83C8No inhibitionNitro group modified

*Data from .

Covalent JNK Inhibitors (e.g., JNK-IN-11)

Key Reaction Pathways :

  • Acrylamide Modification :
    JNK-IN-11 and analogues target Cys116 in JNK1 via a covalent acrylamide group. Molecular docking suggests optimal positioning of the acrylamide for nucleophilic attack .

    JNK-IN-X+JNK1 (Cys116)Covalent bindingInhibited JNK\text{JNK-IN-X} + \text{JNK1 (Cys116)} \xrightarrow{\text{Covalent binding}} \text{Inhibited JNK}

SAR and Potency :

  • Linker Optimization :
    JNK-IN-7 (1,4-dianiline + 1,3-benzamide linker) achieved 500-fold improved potency compared to JNK-IN-2 .

  • Selectivity :
    Pyridine/aniline substitutions modulate hydrophobic interactions, enhancing selectivity for JNK over p38α/mTOR .

General Trends in JNK Inhibition

  • Substituent Effects :
    Electron-withdrawing groups (e.g., Cl, F) at R3 enhance JNK1/JNK3 selectivity, while bulkier groups (e.g., t-Bu) reduce potency .

  • Bioavailability :
    Morpholine-substituted oximes (e.g., 4m ) improve water solubility, aiding cellular activity .

  • Therapeutic Potential :
    BI-78D3 demonstrates in vivo efficacy in models of insulin resistance and inflammation .

Scientific Research Applications

Anti-inflammatory Applications

JNK Inhibitor XI has demonstrated efficacy in reducing pro-inflammatory cytokine production. For instance, studies have shown that this compound can inhibit lipopolysaccharide-induced activation of nuclear factor-κB and activator protein 1 in human monocytic cells. This inhibition leads to a decrease in interleukin-6 production, which is crucial in inflammatory responses .

Case Study: Neuroinflammation

Research indicates that compounds derived from the indenoquinoxaline scaffold can cross the blood-brain barrier, suggesting their potential for treating neuroinflammatory conditions such as ischemia-reperfusion injury and neurodegenerative diseases .

Cancer Therapeutics

The role of JNK inhibitors in cancer therapy has been extensively studied. This compound and its analogs have shown effectiveness against various cancer types by modulating signaling pathways that control cell proliferation and survival.

Case Study: Triple-Negative Breast Cancer

In a study involving triple-negative breast cancer (TNBC), JNK-Inhibitor XI was found to enhance the effects of lapatinib, a common therapeutic agent. The combination treatment significantly improved survival rates in mouse models bearing TNBC xenografts .

Selectivity and Isoform Targeting

The selectivity of this compound for specific isoforms (JNK1/3 over JNK2) is crucial for minimizing off-target effects and enhancing therapeutic outcomes. This isoform selectivity is supported by structure-activity relationship studies that guide the design of more potent analogs .

Potential in Other Diseases

Beyond cancer and inflammation, there is emerging evidence that JNK inhibitors may play a role in other health conditions:

  • Diabetes : Modifications of JNK inhibitors have been shown to improve outcomes in islet transplantation by preventing apoptosis .
  • Autoimmune Diseases : The selective inhibition of JNK pathways may also provide therapeutic avenues for treating autoimmune conditions by reducing inflammatory responses .

Summary Table: Applications of this compound

Application AreaDescriptionKey Findings
Anti-inflammatoryReduces cytokine productionInhibits LPS-induced NF-κB/AP-1 activation
Cancer TherapyEnhances efficacy of existing treatmentsImproves survival in TNBC models
Neurodegenerative DiseasesPotential for treating conditions like Alzheimer'sCrosses blood-brain barrier
DiabetesImproves outcomes in islet transplantationPrevents islet apoptosis
Autoimmune DiseasesReduces inflammatory responsesPotential therapeutic role established

Mechanism of Action

JNK Inhibitor XI exerts its effects by inhibiting the kinase activity of JNK1 and JNK2. It competes with substrate binding, thereby preventing the phosphorylation of downstream targets such as c-Jun. This inhibition disrupts the JNK signaling pathway, which is involved in various cellular processes, including apoptosis and inflammation. The compound exhibits high selectivity for JNKs over other kinases, making it a valuable tool for studying JNK-specific pathways .

Comparison with Similar Compounds

Comparative Analysis with Key JNK Inhibitors

Selectivity and Potency

Table 1: Selectivity and Biochemical Activity of JNK Inhibitors

Compound Structure Class JNK Isoform Selectivity IC50 (nM) Key Findings
JNK Inhibitor XI Pyrazole-carboxamide Pan-JNK N/A Likely shares mechanistic similarities with JNK Inhibitor IX .
SP600125 Anthrapyrazole Pan-JNK 40–100 Broad kinase inhibition; lacks specificity for JNK isoforms .
Compound 4 Adamantyl azaquinolone Pan-JNK 10–50 High selectivity over 40+ kinases; validated in TNF-α challenge models .
D-JNKI1 Peptide Substrate-competitive N/A Allosteric inhibition; blocks JNK-substrate interactions without ATP competition .
Compound 16 Pyrazoloquinolinone JNK1/2/3 20–100 Moderate selectivity; cellular potency demonstrated in apoptosis assays .

Key Observations :

  • This compound is presumed to exhibit pan-JNK inhibition but lacks published isoform-specific data.
  • Compound 4 (azaquinolone class) demonstrates superior selectivity and in vivo efficacy, maintaining renal JNK inhibition at 75 mg/kg in rats .
  • D-JNKI1 uniquely modulates JNK allosterically, avoiding off-target kinase effects .

Pharmacokinetic and Pharmacodynamic Profiles

Table 2: PK/PD Properties of JNK Inhibitors

Compound Solubility (µM) Clearance (mL/min/kg) Oral Bioavailability (%) In Vivo Model Efficacy
This compound N/A N/A N/A Limited published data.
SP600125 15–20 High <20 Fails to suppress H2O2-induced apoptosis .
Compound 4 >100 Low (rat: 7.8) >50 Sustained renal exposure; inhibits p-c-Jun by 52% .
D-JNKI1 Poor Rapid Negligible Requires direct delivery (e.g., intraperitoneal) .

Key Observations :

  • Compound 4 excels in solubility and PK stability, enabling oral dosing and sustained target engagement.
  • SP600125 suffers from rapid clearance and poor bioavailability, limiting therapeutic utility .

Structural and Mechanistic Insights

  • Pyrazole-carboxamide derivatives (e.g., this compound/IX) : These ATP-competitive inhibitors often face selectivity issues due to conserved kinase ATP pockets. Modifications like adamantyl groups (in Compound 4) improve target binding and metabolic stability .
  • Peptide inhibitors (e.g., D-JNKI1) : Their substrate-competitive mechanism avoids off-target kinase effects but requires advanced delivery systems .

Biological Activity

c-Jun N-terminal kinases (JNKs) are pivotal in various cellular processes, including inflammation, apoptosis, and stress response. JNK Inhibitor XI, specifically the compound IQ-1 (11H-indeno[1,2-b]quinoxalin-11-one oxime), has emerged as a significant player in the modulation of JNK activity. This article explores the biological activity of this compound through detailed research findings, data tables, and case studies.

Overview of this compound

This compound is a selective inhibitor designed to target the JNK signaling pathway. Its structure includes an oxime group that is crucial for its inhibitory activity against JNK isoforms. The compound has shown promise in various preclinical studies, particularly in the context of inflammatory diseases and neuroprotection.

The mechanism by which this compound exerts its effects involves competitive inhibition of ATP binding to the JNK enzyme. This inhibition leads to decreased phosphorylation of downstream targets such as c-Jun, which is essential for the transcriptional regulation of pro-inflammatory cytokines.

Binding Affinity and Selectivity

Research indicates that several analogs of IQ-1 exhibit submicromolar binding affinity for at least one JNK isoform. Notably, compounds like 4f and 4m have demonstrated significant inhibition of lipopolysaccharide (LPS)-induced c-Jun phosphorylation in human monocytic cells, confirming their role as effective JNK inhibitors .

CompoundBinding Affinity (IC50)SelectivityBiological Effect
IQ-140-90 nMJNK1/3Inhibits IL-6 production
4fSubmicromolarHighReduces c-Jun phosphorylation
4mSubmicromolarModerateAnti-inflammatory effects

Case Studies

  • Neuroprotection in Ischemic Models : In animal models of ischemia-reperfusion injury, IQ-1 has been shown to cross the blood-brain barrier effectively. Administration resulted in reduced neuronal apoptosis and improved neurological outcomes post-injury .
  • Anti-inflammatory Effects : In vitro studies using human myeloid cells demonstrated that IQ-1 significantly inhibited pro-inflammatory cytokine production, such as IL-6 and TNF-alpha, following LPS stimulation . This highlights its potential application in treating inflammatory diseases.
  • Hepatic Injury Models : Studies utilizing SP600125, a related JNK inhibitor, have illustrated mixed results in hepatic ischemia-reperfusion injury models. While it reduced c-Jun phosphorylation and offered some protective effects against TNF-induced apoptosis, it also aggravated certain types of liver injury .

Comparative Analysis with Other JNK Inhibitors

The efficacy of IQ-1 can be compared with other known JNK inhibitors like SP600125. While both compounds inhibit JNK activity effectively, their selectivity and side effects differ significantly.

FeatureIQ-1SP600125
SelectivityHigh for JNK1/3Broad
Blood-Brain BarrierYesLimited
ApplicationNeuroprotectionVarious organ injuries
IC50 (in vitro)40-90 nM5-10 µM

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing JNK Inhibitor XI efficacy in cellular models?

  • Methodology : Use kinase activity assays (e.g., radiometric or fluorescence-based) to measure JNK inhibition. Pair with cell viability assays (MTT or Annexin V/PI staining) to correlate inhibition with functional outcomes like apoptosis or proliferation. Validate using Western blotting for phosphorylated c-Jun (a JNK substrate) .
  • Key Considerations : Include positive controls (e.g., SP600125, a known JNK inhibitor) and dose-response curves to establish IC50 values. Account for cell-line-specific variability (e.g., TK6 vs. HEK293) .

Q. How do researchers determine this compound selectivity against related kinases (e.g., GSK-3β, Cdk5)?

  • Methodology : Perform kinase profiling assays using recombinant enzymes. For example:

Kinase TargetIC50 (this compound)
JNK3–10 µM
GSK-3α500 nM
Cdk5/p252.4 µM
Data sourced from kinase inhibition studies .
  • Validation : Cross-validate with siRNA knockdown of off-target kinases to isolate JNK-specific effects .

Q. What are standard criteria for designing in vivo studies with this compound?

  • Experimental Design : Use animal models of inflammation or neurodegeneration (e.g., murine LPS-induced neuroinflammation). Measure biomarkers like TNF-α (ELISA) and phosphorylated JNK in tissue lysates. Include a vehicle control and dose escalation groups .
  • Ethical Compliance : Follow institutional guidelines for humane endpoints and sample size justification to ensure statistical power .

Advanced Research Questions

Q. How can contradictory data on this compound’s role in apoptosis be resolved (e.g., no apoptosis in TK6 cells vs. other models)?

  • Analysis Framework :

Contextual Variables : Assess cell-type-specific signaling crosstalk (e.g., p16/pRb pathway dominance in TK6 cells ).

Methodological Rigor : Compare assay conditions (e.g., exposure duration, inhibitor concentration). In TK6 studies, apoptosis assays showed no change (P=0.923) despite JNK activation, suggesting compensatory mechanisms .

Multi-Omics Integration : Combine transcriptomics (RNA-seq) and phosphoproteomics to map pathway redundancies .

Q. What strategies mitigate off-target effects of this compound in kinase-dense environments?

  • Approaches :

  • Combinatorial Inhibition : Pair this compound with selective GSK-3β or Cdk5 inhibitors to isolate JNK-dependent phenotypes .
  • Structural Optimization : Use molecular docking simulations to modify the inhibitor’s ATP-binding domain, reducing affinity for off-target kinases .
    • Validation : Perform thermal shift assays (TSA) to quantify binding specificity .

Q. How should researchers optimize this compound treatment protocols for chronic disease models?

  • Protocol Design :

  • Dosing Schedule : Intermittent dosing (e.g., 3x/week) to reduce toxicity, validated by plasma pharmacokinetics (LC-MS/MS).
  • Biomarker Monitoring : Track serum IL-6 and liver/kidney function markers to assess systemic toxicity .
    • Data Interpretation : Use longitudinal mixed-effects models to account for inter-individual variability .

Q. Methodological Challenges & Solutions

Q. What statistical methods are appropriate for analyzing dose-dependent JNK inhibition?

  • Recommended Tools :

  • Nonlinear regression (e.g., GraphPad Prism) for IC50 calculation.
  • ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., inhibitor vs. siRNA-treated cohorts) .
    • Pitfalls : Avoid overfitting by using cross-validation in machine learning models predicting inhibitor efficacy .

Q. How can researchers validate this compound’s mechanism in complex biological systems?

  • Integrated Workflow :

Genetic Validation : CRISPR/Cas9 knockout of JNK isoforms (JNK1/JNK2).

Pharmacological Rescue : Reintroduce active JNK via transfection to confirm phenotype reversal .

Single-Cell Analysis : Use scRNA-seq to identify subpopulations resistant to inhibition .

Properties

CAS No.

2207-44-5

Molecular Formula

C10H5N3O2S3

Molecular Weight

295.4 g/mol

IUPAC Name

2-[(5-nitro-1,3-thiazol-2-yl)sulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C10H5N3O2S3/c14-13(15)8-5-11-9(17-8)18-10-12-6-3-1-2-4-7(6)16-10/h1-5H

InChI Key

UHBFMJAKLZGVDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=NC=C(S3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.